

Application Note: Solid-Phase Extraction of 2-Hydroxybutyrate (2-HB) from Plasma

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxybutanoate

Cat. No.: B1229357

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Introduction

2-Hydroxybutyrate (2-HB), a short-chain fatty acid, has emerged as a significant biomarker for monitoring metabolic health.[1][2] It is linked to insulin resistance, impaired glucose tolerance, and can serve as an early indicator for the risk of developing type 2 diabetes.[3][4] Accurate and reliable quantification of 2-HB in plasma is crucial for clinical research and drug development.[2] While various sample preparation techniques exist, this document provides a detailed protocol for solid-phase extraction (SPE) of 2-HB from plasma, a method that can offer high sample cleanliness.[5] Additionally, widely used alternative methods such as protein precipitation and liquid-liquid extraction are presented.

Pre-Analytical Considerations: Sample Collection and Stability

Proper sample handling is critical to ensure the integrity of 2-HB measurements.

- **Blood Collection:** Collect whole blood in tubes containing an anticoagulant such as EDTA or heparin.[1] No significant differences have been observed between serum and EDTA plasma samples for 2-HB levels.[6]
- **Plasma Separation:** Separate plasma from whole blood by centrifugation (e.g., 2500 x g for 10 minutes) as soon as possible after collection.[1]

- Storage: 2-HB is a stable analyte. For short-term storage, samples can be kept at 4°C for up to 24 hours. For long-term storage, it is recommended to store plasma samples at -80°C. Samples are stable through at least three freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

While specific SPE protocols for 2-HB are not widely published, the following is a representative protocol for the extraction of small polar analytes from plasma using a reversed-phase sorbent. This protocol may require optimization.

Materials:

- Plasma samples
- Internal standard (e.g., 2-hydroxybutyrate-d3)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Reversed-phase SPE cartridges (e.g., Oasis HLB)[5][7]
- SPE manifold
- Nitrogen evaporator

Procedure:

- Sample Pre-treatment: To 200 µL of plasma, add the internal standard. Dilute the sample 1:1 with an aqueous solution, such as 4% phosphoric acid, to disrupt protein binding.[7]
- SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8] Do not allow the sorbent to dry.

- **Sample Loading:** Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[\[7\]](#)[\[8\]](#)
- **Elution:** Elute 2-HB with 1 mL of methanol or a mixture of acetonitrile and methanol (e.g., 90:10 v/v) into a clean collection tube.[\[7\]](#)
- **Solvent Evaporation:** Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.[\[2\]](#)
- **Reconstitution:** Reconstitute the dried extract in a solvent compatible with the subsequent analysis (e.g., 100 µL of the initial mobile phase for LC-MS).[\[2\]](#)

Protocol 2: Protein Precipitation (LC-MS/MS Analysis)

Protein precipitation is a common and effective method for the removal of proteins from plasma samples prior to the analysis of small molecules like 2-HB.[\[1\]](#)[\[9\]](#)

Materials:

- Plasma samples
- Internal standard (e.g., 2-hydroxybutyrate-d3)
- Ice-cold acetonitrile or methanol[\[1\]](#)
- Microcentrifuge tubes

Procedure:

- **Internal Standard Spiking:** To 100 µL of plasma in a microcentrifuge tube, add the internal standard.[\[2\]](#)
- **Protein Precipitation:** Add 400 µL of an ice-cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.[\[2\]](#)
- **Vortexing:** Vortex the mixture vigorously for 30 seconds.[\[2\]](#)

- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[\[2\]](#)
- Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.[\[1\]](#)
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.[\[2\]](#)
- Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[\[1\]](#)[\[2\]](#)

Protocol 3: Liquid-Liquid Extraction (LLE) with Derivatization (GC-MS Analysis)

This method is suitable for GC-MS analysis and involves extraction followed by derivatization to increase the volatility of 2-HB.[\[3\]](#)[\[6\]](#)

Materials:

- Plasma/serum samples
- Internal standard (e.g., 2-hydroxybutyrate-d3)
- 5 M HCl
- Ethyl acetate
- Derivatizing agent (e.g., BSTFA with 1% TMCS)[\[3\]](#)[\[10\]](#)
- Nitrogen evaporator

Procedure:

- Internal Standard and Acidification: To 300 µL of a plasma sample, add 30 µL of 1 mM 2-hydroxybutyrate-d3 as an internal standard. Acidify the sample by adding 90 µL of 5 M HCl.[\[3\]](#)
- Liquid-Liquid Extraction: Add 4 mL of ethyl acetate and vortex.[\[11\]](#)

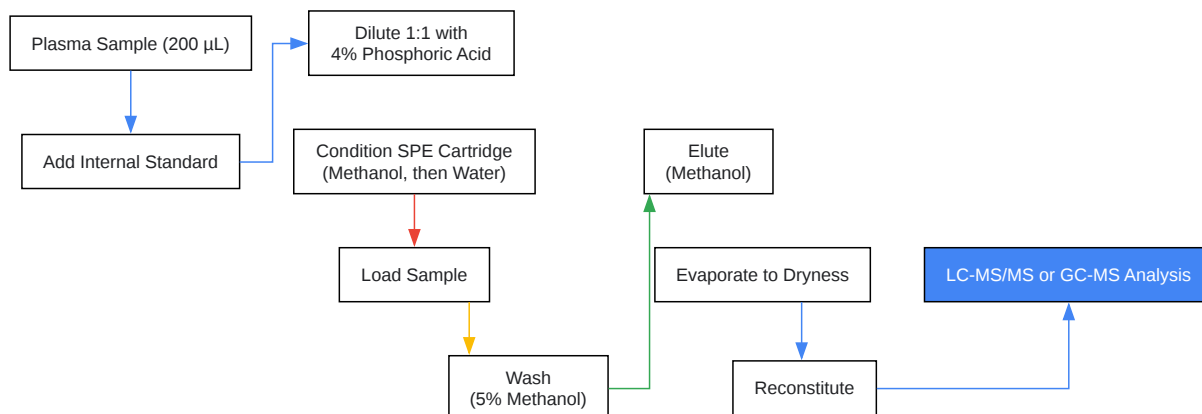
- Centrifugation: Centrifuge at 2500 x g for 10 minutes.[3]
- Solvent Transfer: Transfer the upper organic layer to a clean glass tube.[1]
- Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.[3]
- Derivatization: Add 80 µL of a silylating agent like BSTFA with 1% TMCS. The reaction can be accelerated using microwave irradiation (e.g., 2 minutes at 800 W) or conventional heating.[1][3]
- Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the analysis of 2-HB in plasma/serum.

| Parameter | Method | Value | Reference |
|-------------------------------|----------|-------------|-----------|
| Limit of Quantification (LOQ) | GC-MS | 5 µM | [3][6] |
| Linearity (R ²) | LC-MS/MS | >0.99 | [9] |
| Intra-run Imprecision (CV%) | LC-MS/MS | <5.5% | [9] |
| Inter-run Imprecision (CV%) | LC-MS/MS | <5.8% | [9] |
| Analytical Recovery | LC-MS/MS | 96.3 - 103% | [9] |
| Accuracy | GC-MS | 96 - 101% | [3] |

Visualizations



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Caption: Workflow for Solid-Phase Extraction of 2-HB from Plasma.

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- To cite this document: BenchChem. [Application Note: Solid-Phase Extraction of 2-Hydroxybutyrate (2-HB) from Plasma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229357#protocol-for-solid-phase-extraction-of-2-hb-from-plasma]

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